molecular formula C8H9ClN2O2S B2512067 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride CAS No. 2551115-56-9

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride

Cat. No.: B2512067
CAS No.: 2551115-56-9
M. Wt: 232.68
InChI Key: LACRRQFWFDDADD-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride is a chemical compound with the molecular formula C8H8N2O2S·HCl It is a derivative of benzothiazine, characterized by the presence of a nitro group at the 6th position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride typically involves the nitration of 3,4-dihydro-2H-1,4-benzothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The hydrochloride salt is then prepared by neutralizing the nitro compound with hydrochloric acid and isolating the product through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Reduction: The major product is 6-amino-3,4-dihydro-2H-1,4-benzothiazine.

    Substitution: Depending on the substituent, various derivatives of 3,4-dihydro-2H-1,4-benzothiazine can be formed.

Scientific Research Applications

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and DNA.

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine
  • 6-Nitro-3,4-dihydro-2H-1,4-benzothiazine

Uniqueness

6-Nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-1,4-benzothiazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACRRQFWFDDADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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